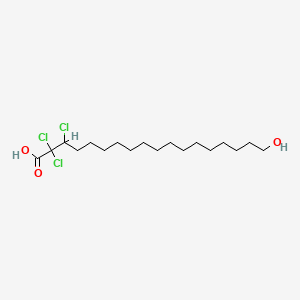
2,2,3-Trichloro-18-hydroxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichloro-18-hydroxyoctadecanoic acid is a chlorinated fatty acid derivative with the molecular formula C18H33Cl3O3. This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to an octadecanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-18-hydroxyoctadecanoic acid typically involves the chlorination of octadecanoic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a catalyst. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trichloro-18-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated positions can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid with different functional groups replacing the chlorine atoms or modifying the hydroxyl group .
Applications De Recherche Scientifique
2,2,3-Trichloro-18-hydroxyoctadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,3-Trichloro-18-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Hydroxyoctadecanoic acid: A hydroxylated derivative of octadecanoic acid with similar structural features but without chlorine atoms.
2,2,3-Trichlorooctadecanoic acid: A chlorinated derivative without the hydroxyl group.
Uniqueness
2,2,3-Trichloro-18-hydroxyoctadecanoic acid is unique due to the combination of chlorination and hydroxylation on the octadecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
138814-07-0 |
|---|---|
Formule moléculaire |
C18H33Cl3O3 |
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
2,2,3-trichloro-18-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Cl3O3/c19-16(18(20,21)17(23)24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22/h16,22H,1-15H2,(H,23,24) |
Clé InChI |
PHOBZGUJVSCEDV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC(C(C(=O)O)(Cl)Cl)Cl)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


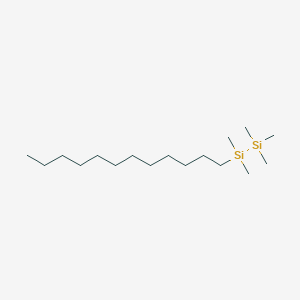
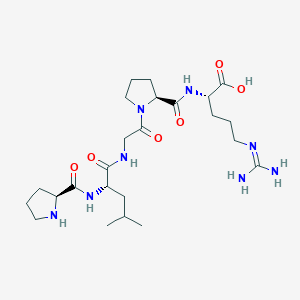
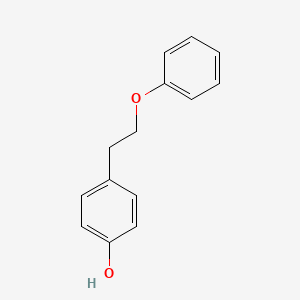
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
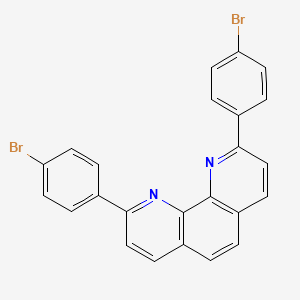
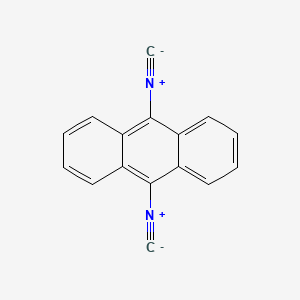
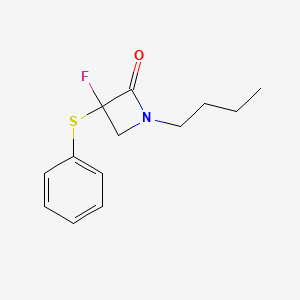
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
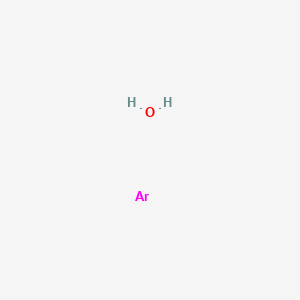
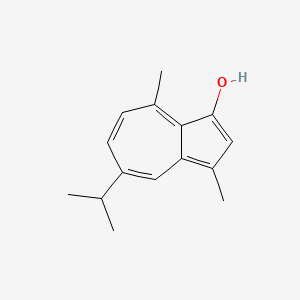
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
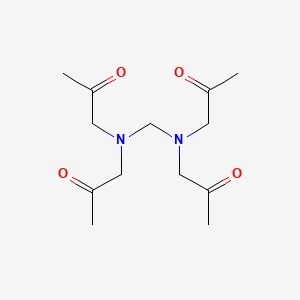
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
